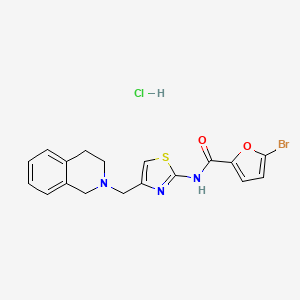

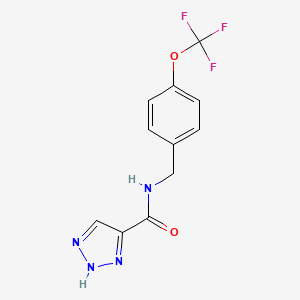

![molecular formula C15H16N2OS B2530701 2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 329066-87-7](/img/structure/B2530701.png)

2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing sulfur. Thiophene derivatives have been extensively studied due to their wide range of biological activities, including antiarrhythmic, serotonin antagonist, antianxiety, and antimicrobial properties .

Synthesis Analysis

The synthesis of thiophene derivatives often involves initial reactions with various organic reagents. For instance, the synthesis of a series of novel thiophene derivatives was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different reagents, leading to compounds with significant pharmacological activities . Similarly, derivatives of 2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene were prepared and evaluated for their antimicrobial properties, indicating the versatility of thiophene compounds in drug development .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. X-ray diffraction data has been used to investigate the crystal and molecular structure of related compounds, revealing the importance of intra- and intermolecular hydrogen bonding and weak interactions for the stability of these molecules . The geometry of these compounds in the solid state is often stabilized by these interactions, which contribute to the crystal packing stability .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including aminomethylation. For example, aminomethylation involving 2-thioxonicotinamide derivative led to the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, showcasing the reactivity of thiophene compounds under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the density and molecular geometry of these compounds, which are factors that can affect their solubility, stability, and reactivity. For instance, the compound studied in paper has a density of 1.352 g·cm−3 and crystallizes in the monoclinic space group, which are properties that could influence its pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Chemical and Biological Interactions

The research applications of chemicals similar to 2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have been explored in various studies, focusing on their chemical and biological interactions. These studies provide insights into their potential uses and effects.

Thiophene Analogues for Carcinogenicity Studies : Thiophene derivatives, including analogues to the chemical , have been synthesized and evaluated for potential carcinogenicity. This research contributes to understanding the carcinogenic risk of structurally related compounds. The studies used both in vitro assays, such as the Salmonella reverse-mutation assay and cell-transformation assay, to predict potential carcinogenicity (Ashby et al., 1978).

Impact on Drug Markets and Prevalence : Compounds structurally related to 2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have been identified in the context of novel synthetic opioids, highlighting their significance in the illicit drug market. This research emphasizes the need for continuous monitoring and early detection of new psychoactive substances (Sharma et al., 2018).

Advanced Oxidation Processes for Environmental Remediation : The study of advanced oxidation processes (AOPs) for the degradation of contaminants in water includes research on compounds with similar structures. These studies are crucial for developing effective methods to remove hazardous substances from water, thus protecting the environment and public health (Qutob et al., 2022).

Synthetic Pathways and Heterocyclic Compound Formation : Research on the synthesis of heterocyclic compounds using thiophene analogues has contributed to the development of new synthetic pathways. This is vital for the creation of novel compounds with potential pharmaceutical applications (Gomaa & Ali, 2020).

properties

IUPAC Name |

2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-9-5-7-10(8-6-9)17-15(18)13-11-3-2-4-12(11)19-14(13)16/h5-8H,2-4,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVAILRJFDVBMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

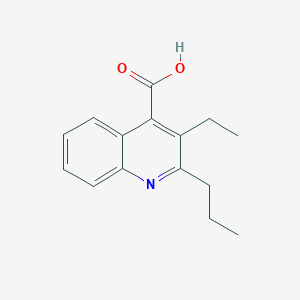

![(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2530618.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2530620.png)

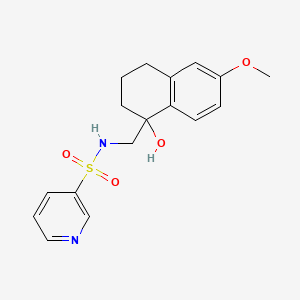

![N-(2-furylmethyl)-4-{[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2530626.png)

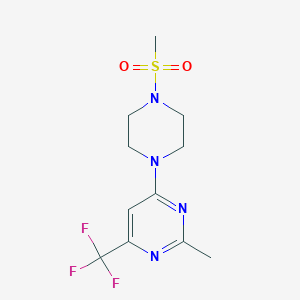

![5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2530631.png)

![2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2530633.png)

![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2530636.png)

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)

![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)